

A Comprehensive Technical Guide to DB1976 Dihydrochloride

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Compound of Interest

Compound Name: *DB1976 dihydrochloride*

Cat. No.: *B10824796*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **DB1976 dihydrochloride**, a potent and cell-permeable inhibitor of the transcription factor PU.1. This guide consolidates key chemical and biological data, experimental methodologies, and relevant signaling pathways to support ongoing and future research endeavors.

Core Compound Information

DB1976 dihydrochloride is a selenophene analog of DB270, recognized for its strong affinity and selectivity for AT-rich DNA sequences, which are characteristic of PU.1 binding sites.[\[1\]](#)[\[2\]](#) Its inhibitory action on PU.1, a critical transcription factor in hematopoietic development and immune function, positions it as a valuable tool for studying and potentially treating various pathologies, including certain cancers.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	2369663-93-2	[1] [2]
Molecular Weight	520.28 g/mol	[1] [2] [3]
Molecular Formula	C ₂₀ H ₁₈ Cl ₂ N ₈ Se	[1] [2] [3]
Appearance	Brown to black solid	[1]
Purity	≥98.0%	[3]

Mechanism of Action and Biological Activity

DB1976 dihydrochloride functions as a fully efficacious inhibitor of the transcription factor PU.1.[\[1\]](#)[\[2\]](#) It potently disrupts the binding of PU.1 to its cognate DNA sequences, thereby modulating the expression of PU.1 target genes. This inhibition of PU.1 leads to the induction of apoptosis in specific cell types, highlighting its potential as a therapeutic agent.[\[1\]](#)[\[2\]](#)

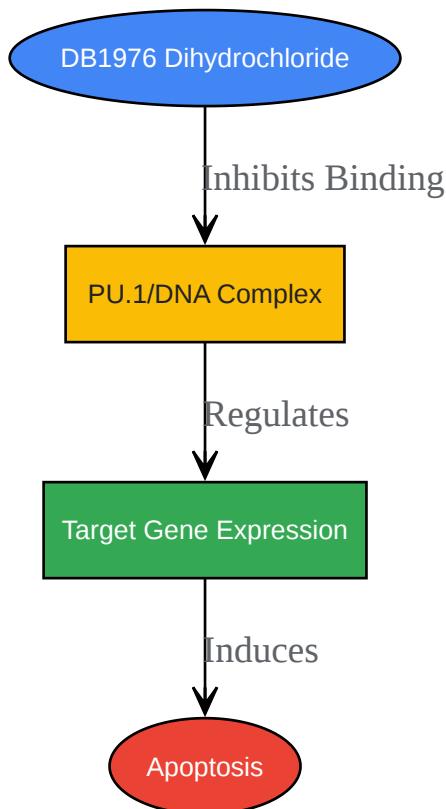
Quantitative Biological Data

Parameter	Value	Cell Line/System	Reference
PU.1 Binding IC ₅₀	10 nM	In vitro	[1] [2]
PU.1/DNA Complex K _D	12 nM	In vitro	[1] [2]
PU.1-dependent Transactivation IC ₅₀	2.4 μM	PU.1-negative HEK293 cells	[1] [2]
PU.1 URE-/- AML Cell Growth IC ₅₀	105 μM	Murine PU.1 URE-/- AML cells	[1]
Normal Hematopoietic Cell Growth IC ₅₀	334 μM	Normal hematopoietic cells	[1]

Signaling Pathway

DB1976 dihydrochloride's primary mechanism of action involves the direct inhibition of the PU.1 transcription factor. By preventing PU.1 from binding to the promoter and enhancer regions of its target genes, DB1976 disrupts the normal transcriptional program regulated by PU.1. This can lead to the downregulation of genes essential for cell survival and proliferation and the upregulation of pro-apoptotic genes, ultimately culminating in programmed cell death.

Mechanism of Action of DB1976 Dihydrochloride



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Experimental Protocols

The following are generalized protocols based on the types of experiments referenced in the literature for characterizing the activity of **DB1976 dihydrochloride**. For specific details, consulting the original publications is recommended.

In Vitro PU.1 Binding Inhibition Assay

- Objective: To determine the concentration of **DB1976 dihydrochloride** required to inhibit 50% of PU.1 binding to its DNA consensus sequence (IC₅₀).
- Methodology:
 - A double-stranded DNA oligonucleotide containing the PU.1 consensus binding site is immobilized on a microplate.
 - Recombinant human PU.1 protein is pre-incubated with varying concentrations of **DB1976 dihydrochloride**.
 - The PU.1/DB1976 mixture is added to the DNA-coated wells.
 - Unbound protein is washed away.
 - The amount of bound PU.1 is quantified using an anti-PU.1 antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
 - The IC₅₀ value is calculated from the dose-response curve.

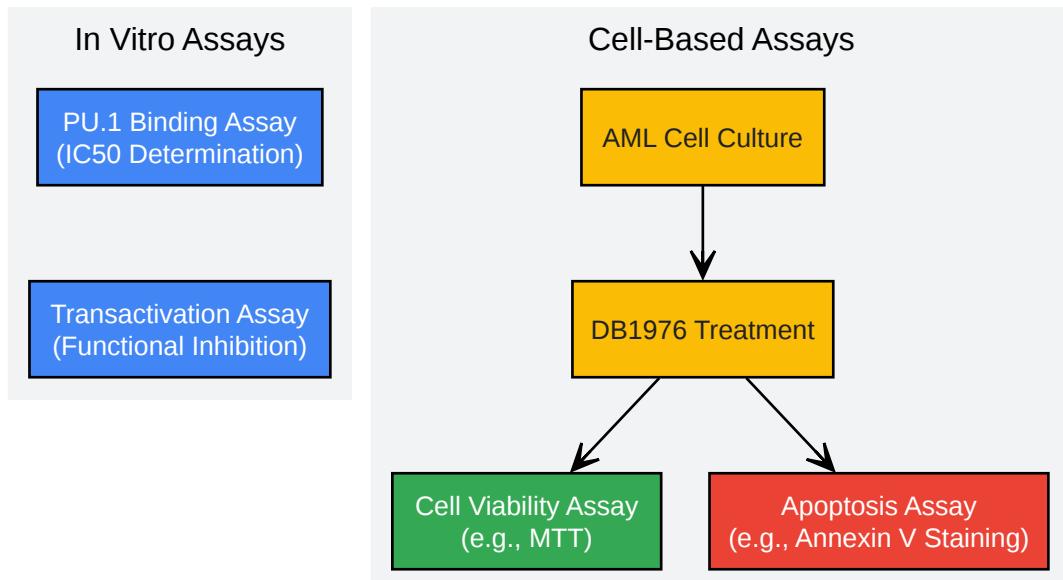
Cell-Based PU.1 Dependent Transactivation Assay

- Objective: To measure the ability of **DB1976 dihydrochloride** to inhibit PU.1-mediated gene expression in a cellular context.
- Methodology:
 - PU.1-negative cells (e.g., HEK293) are co-transfected with a PU.1 expression vector and a reporter vector containing a luciferase gene under the control of a PU.1-responsive promoter.
 - Transfected cells are treated with a range of **DB1976 dihydrochloride** concentrations.
 - After an appropriate incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability and Apoptosis Assays in AML Cells

- Objective: To assess the effect of **DB1976 dihydrochloride** on the viability and induction of apoptosis in acute myeloid leukemia (AML) cells.
- Methodology:
 - AML cells (e.g., murine PU.1 URE-/- AML cells or human MOLM13 cells) are seeded in multi-well plates.
 - Cells are treated with various concentrations of **DB1976 dihydrochloride** or vehicle control.
 - For viability, after 48-72 hours, a reagent such as MTT or resazurin is added, and absorbance or fluorescence is measured to determine the number of viable cells.
 - For apoptosis, cells are stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.

General Experimental Workflow for DB1976 Evaluation



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General Experimental Workflow for DB1976 Evaluation

Conclusion

DB1976 dihydrochloride is a well-characterized and potent inhibitor of the transcription factor PU.1. Its ability to disrupt PU.1-DNA interactions and induce apoptosis in cancer cells makes it a significant compound for research in oncology and immunology. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to explore the therapeutic potential and underlying biological mechanisms of **DB1976 dihydrochloride**.

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